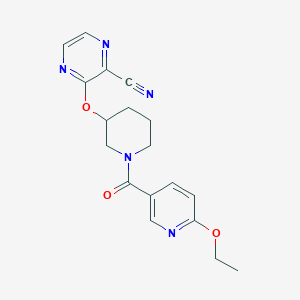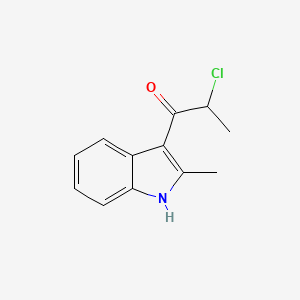
3-((1-(6-Ethoxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its complex structure, which includes a pyrazine ring, a piperidine ring, and an ethoxynicotinoyl group.
Méthodes De Préparation
The synthesis of 3-((1-(6-Ethoxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general steps include:
Preparation of the Boron Reagent: The organoboron reagent is prepared, which will participate in the coupling reaction.
Coupling Reaction: The organoboron reagent is coupled with a halogenated precursor in the presence of a palladium catalyst.
Purification: The product is purified using standard techniques such as column chromatography.
Analyse Des Réactions Chimiques
3-((1-(6-Ethoxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-((1-(6-Ethoxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
3-((1-(6-Ethoxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as other pyrazine derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties
Conclusion
This compound is a versatile compound with a wide range of potential applications in various fields. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
3-[1-(6-ethoxypyridine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-2-25-16-6-5-13(11-22-16)18(24)23-9-3-4-14(12-23)26-17-15(10-19)20-7-8-21-17/h5-8,11,14H,2-4,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUOCLMYMLHZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-4-(naphthalen-1-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2702690.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2702692.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2702697.png)
![[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B2702698.png)
![N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2702699.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid](/img/structure/B2702704.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2702705.png)
![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2702707.png)

